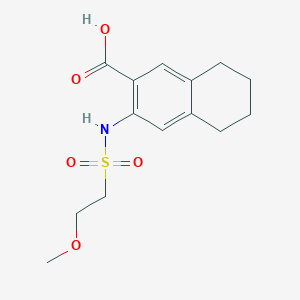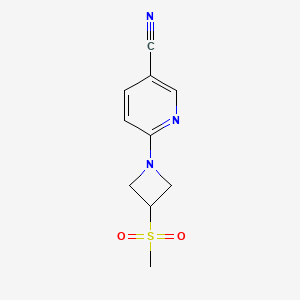![molecular formula C13H14F3N5S B7050944 4-[1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidin-3-yl]pyrimidin-2-amine](/img/structure/B7050944.png)
4-[1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidin-3-yl]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidin-3-yl]pyrimidin-2-amine is a complex organic compound that features a trifluoromethyl group, a thiazole ring, a piperidine ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidin-3-yl]pyrimidin-2-amine typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with a halogenated ketone under acidic conditions.
Formation of the Piperidine Ring: The piperidine ring is often formed through a cyclization reaction involving a suitable amine and a dihaloalkane.
Coupling of the Thiazole and Piperidine Rings: The thiazole and piperidine rings are coupled using a nucleophilic substitution reaction.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving a suitable amidine and a diketone.
Final Coupling: The final compound is obtained by coupling the pyrimidine ring with the previously synthesized thiazole-piperidine intermediate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-[1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidin-3-yl]pyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-[1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidin-3-yl]pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the heterocyclic rings play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-[1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidin-3-yl]pyrimidin-2-amine: can be compared with other compounds containing trifluoromethyl groups and heterocyclic rings, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-3-yl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N5S/c14-13(15,16)10-7-22-12(20-10)21-5-1-2-8(6-21)9-3-4-18-11(17)19-9/h3-4,7-8H,1-2,5-6H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFUQVROIBKGGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC(=CS2)C(F)(F)F)C3=NC(=NC=C3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-(2,5-Dimethoxyphenyl)cyclopropyl]-(2,9-dioxa-6-azaspiro[4.5]decan-6-yl)methanone](/img/structure/B7050866.png)


![3-[(5-Bromo-6-methylpyridin-2-yl)amino]-1-(2-hydroxyethyl)piperidin-2-one](/img/structure/B7050897.png)
![N,2,6-trimethyl-N-[[2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl]methyl]pyrimidin-4-amine](/img/structure/B7050911.png)

![2-methoxy-N-[1-(1-phenylethyl)pyrrolidin-3-yl]ethanesulfonamide](/img/structure/B7050929.png)
![1-[2-[1-(1,1-Dioxothiolan-3-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]pyrazole-4-carbonitrile](/img/structure/B7050930.png)
![N-[2-(2-chlorophenyl)ethyl]-1-(oxolan-2-yl)methanesulfonamide](/img/structure/B7050936.png)
![4-[1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl]pyrimidin-2-amine](/img/structure/B7050946.png)

![N-ethyl-4-[(1-ethylimidazol-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B7050963.png)
![N-[2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7050977.png)
![[2-(4-Tert-butyl-1,3-thiazol-2-yl)morpholin-4-yl]-(5-methyl-1,3,4-thiadiazol-2-yl)methanone](/img/structure/B7050980.png)
